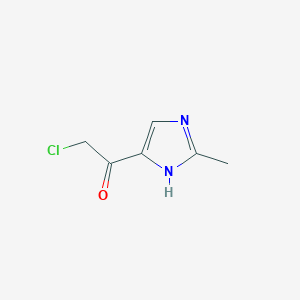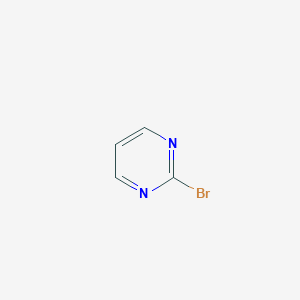
2-Bromopiridina
Descripción general
Descripción
2-Bromopyrimidine is a halogenated heterocyclic compound with the molecular formula C₄H₃BrN₂ and a molecular weight of 158.98 g/mol . It is a derivative of pyrimidine, where a bromine atom is substituted at the second position of the pyrimidine ring. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-Bromopyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and advanced materials.
Safety and Hazards
2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Direcciones Futuras
While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .
Mecanismo De Acción
Mode of Action
2-Bromopyrimidine is known to undergo microwave-assisted aminocarbonylation at the C-2 position with palladium and Mo(CO)6 . This reaction involves the replacement of the bromine atom at the C-2 position with an amide group, which can significantly alter the compound’s reactivity and interaction with other molecules .
Biochemical Pathways
Its ability to undergo aminocarbonylation suggests that it may influence pathways involving amide bonds .
Result of Action
The molecular and cellular effects of 2-Bromopyrimidine’s action would depend on its specific targets and the context of its use. For instance, in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, 2-Bromopyrimidine contributes to the formation of the pyrimidyl groups in the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromopyrimidine. For example, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat.
Análisis Bioquímico
Biochemical Properties
2-Bromopyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with palladium and molybdenum hexacarbonyl (Mo(CO)₆) during microwave-assisted aminocarbonylation reactions . This interaction facilitates the synthesis of complex organic molecules, highlighting the compound’s utility in synthetic chemistry. Additionally, 2-Bromopyrimidine is involved in cross-coupling reactions with diboronic acids, further demonstrating its versatility in biochemical processes .
Cellular Effects
2-Bromopyrimidine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA can lead to modifications that impact gene expression, potentially causing cellular stress or apoptosis . Moreover, its role in synthetic reactions suggests that it may be used to modulate cellular functions by altering the chemical environment within cells.
Molecular Mechanism
At the molecular level, 2-Bromopyrimidine exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, during aminocarbonylation reactions, 2-Bromopyrimidine binds to palladium catalysts, facilitating the formation of carbon-nitrogen bonds . This binding interaction is crucial for the compound’s role in synthetic chemistry and its broader biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopyrimidine can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that 2-Bromopyrimidine is stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term studies have shown that the compound can maintain its efficacy in synthetic reactions, although its impact on cellular function may diminish over extended periods.
Dosage Effects in Animal Models
The effects of 2-Bromopyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 2-Bromopyrimidine can cause toxic effects, including cellular damage and organ toxicity . These threshold effects are critical for determining safe and effective dosages for experimental and therapeutic applications.
Metabolic Pathways
2-Bromopyrimidine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and elimination from the body . The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-Bromopyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromopyrimidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular distribution of 2-Bromopyrimidine is crucial for elucidating its role in cellular processes and optimizing its use in research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromopyrimidine can be synthesized through several methods. One common method involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods: In industrial settings, the production of 2-Bromopyrimidine often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Aminocarbonylation: It undergoes aminocarbonylation at the C-2 position with palladium and molybdenum hexacarbonyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Aminocarbonylation: Palladium catalysts, carbon monoxide, and amines under microwave-assisted conditions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.
Aminocarbonylation: Aminocarbonylated pyrimidines.
Comparación Con Compuestos Similares
- 2-Chloropyrimidine
- 2-Iodopyrimidine
- 2-Bromopyridine
- 2-Bromopyrazine
Comparison: 2-Bromopyrimidine is unique due to its specific reactivity and the position of the bromine atom on the pyrimidine ring. Compared to 2-Chloropyrimidine and 2-Iodopyrimidine, 2-Bromopyrimidine offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its reactivity is higher than 2-Chloropyrimidine but lower than 2-Iodopyrimidine, providing a versatile intermediate for various chemical transformations .
Propiedades
IUPAC Name |
2-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIHORVILKHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063532 | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-60-2 | |
| Record name | 2-Bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Bromopyrimidine?
A1: 2-Bromopyrimidine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.
- Spectroscopic Data: The polarized Raman and infrared spectra of 2-Bromopyrimidine have been extensively studied, providing valuable insights into its vibrational modes and molecular structure. [] Additionally, Vacuum Ultraviolet (VUV) photoabsorption spectroscopy has been used to probe the excited states of 2-Bromopyrimidine, revealing detailed information about its electronic transitions. []
Q2: How is 2-Bromopyrimidine synthesized?
A2: 2-Bromopyrimidine can be synthesized via various methods. One common approach involves the direct bromination of pyrimidine. Alternative strategies include reacting 2-aminopyrimidine with sodium nitrite and hydrobromic acid or starting from readily available precursors like mucobromic acid. []
Q3: What are the applications of 2-Bromopyrimidine in organic synthesis?
A3: The bromine atom in 2-Bromopyrimidine serves as a useful handle for further functionalization, making it a versatile intermediate in organic synthesis. [, ] It's frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents at the 2-position of the pyrimidine ring. [, ] For example, it can be reacted with benzene boronic acid to yield 2-phenylpyrimidine. []
Q4: Can you elaborate on the use of 2-Bromopyrimidine in Suzuki coupling reactions for the synthesis of oligoarylenes?
A4: 2-Bromopyrimidine plays a crucial role in synthesizing pyrimidine-containing oligoarylenes, a class of materials with intriguing optoelectronic properties. [] For instance, reacting 2-Bromopyrimidine with 9,9-dihexylfluorene-2,7-diboronic acid via Suzuki coupling can yield 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, a key building block for advanced materials. [] These materials hold promise for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []
Q5: How does the structure of 2-Bromopyrimidine influence its reactivity in nucleophilic substitution reactions?
A5: The presence of two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of 2-Bromopyrimidine. The electron-withdrawing nature of nitrogen atoms renders the carbon atom bonded to bromine (C2) electron-deficient, facilitating nucleophilic attack. [] This property enables the substitution of bromine with various nucleophiles, providing a versatile route for synthesizing diverse pyrimidine derivatives. [, ]
Q6: Are there any examples of metal-free synthetic applications utilizing 2-Bromopyrimidine?
A6: Yes, 2-Bromopyrimidine has demonstrated utility in metal-free synthesis. For instance, it can react with thiourea in a base-mediated process to efficiently produce benzyl alkyl sulfides. [] This approach offers a more sustainable alternative to traditional metal-catalyzed methods. []
Q7: Can 2-Bromopyrimidine undergo multiple regioselective functionalizations?
A7: Absolutely, research has demonstrated that 2-Bromopyrimidine can undergo multiple regioselective magnesiations, allowing for the sequential introduction of different functional groups at specific positions (C4, C6, and C5) on the pyrimidine ring. [, ] This sequential functionalization capability significantly expands the synthetic utility of 2-Bromopyrimidine.
Q8: What are the implications of the reaction between enantiomerically pure 3-aminoquinuclidine and 2-Bromopyrimidine?
A8: The reaction of enantiomerically pure 3-aminoquinuclidine with 2-Bromopyrimidine leads to an unexpected rearrangement, resulting in the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. [] This intriguing reaction provides a convenient single-step approach to synthesizing these valuable compounds, which are challenging to obtain through conventional methods. []
Q9: Have any natural products containing the 2-Bromopyrimidine moiety been discovered?
A9: Yes, a compelling example is the discovery of psammopemmins (A-C), novel brominated 4-hydroxyindole alkaloids isolated from the Antarctic sponge Psammopemma sp. [] These intriguing natural products incorporate a unique 2-bromopyrimidine moiety and have garnered significant attention from the scientific community. []
Q10: What computational chemistry methods have been employed to study 2-Bromopyrimidine?
A10: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2-Bromopyrimidine. Researchers have employed techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate its electronic structure, geometry, and optical properties. [] These computational studies provide valuable insights that complement experimental findings and guide further research.
Q11: What are the analytical techniques used to characterize and quantify 2-Bromopyrimidine?
A11: Several analytical methods are employed for the characterization and quantification of 2-Bromopyrimidine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







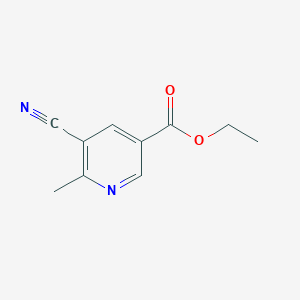
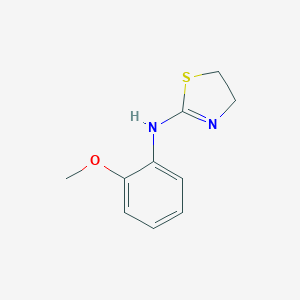

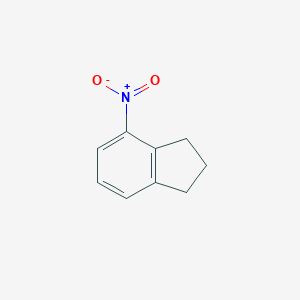
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)


